molecular formula C15H12ClNO5 B11766818 Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate

Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B11766818
M. Wt: 321.71 g/mol
InChI Key: GFZQTVOPIFILOO-VMPITWQZSA-N
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Description

Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate (CAS 886496-41-9) is a nitroaromatic furan acrylate derivative with a molecular formula of C 15 H 12 ClNO 5 and a molecular weight of 321.71 g/mol . This compound features a furan ring core that is disubstituted with a 2-chloro-4-nitrophenyl group and an ethyl acrylate moiety, creating a conjugated system that is of significant interest in various chemical and material science research applications . As a building block in organic synthesis, this compound can be utilized in the development of more complex molecular structures. Its structural features, particularly the nitro group and the acrylic ester, make it a versatile intermediate for further chemical modifications, including reduction and substitution reactions . Compounds within this chemical family are frequently investigated in medicinal chemistry for their potential biological activities, which may include antimicrobial and anticancer properties, though specific data for this compound is subject to further study . In materials science, the extended conjugated system suggests potential applications in the synthesis of specialty polymers or as a precursor for functional materials . Researchers should handle this product with appropriate safety precautions. The ethyl acrylate functional group is known to be highly irritating to the skin, eyes, gastrointestinal tract, and respiratory tract, and may cause allergic contact dermatitis . Please be advised: This product is intended for research purposes only and is not categorized as a drug or medicine. It is strictly for use in laboratory studies and is not approved by the FDA for the prevention, treatment, or cure of any medical condition in humans or animals .

Properties

Molecular Formula

C15H12ClNO5

Molecular Weight

321.71 g/mol

IUPAC Name

ethyl (E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H12ClNO5/c1-2-21-15(18)8-5-11-4-7-14(22-11)12-6-3-10(17(19)20)9-13(12)16/h3-9H,2H2,1H3/b8-5+

InChI Key

GFZQTVOPIFILOO-VMPITWQZSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Preparation of 1,4-Diketone Intermediate

The 1,4-diketone is synthesized through a Claisen-Schmidt condensation between 2-chloro-4-nitroacetophenone and ethyl acetoacetate. Under basic conditions (NaOH, ethanol, 60°C), the enolate of ethyl acetoacetate attacks the carbonyl of 2-chloro-4-nitroacetophenone, yielding the diketone after 12 hours (reported yield: 68–72%).

Key reaction parameters:

  • Solvent: Anhydrous ethanol minimizes side reactions.

  • Base concentration: 10% NaOH (w/v) ensures complete enolate formation without hydrolyzing the nitro group.

  • Temperature: Maintaining 60°C prevents premature cyclization.

Cyclization to Furan

The diketone undergoes acid-catalyzed cyclization using p-toluenesulfonic acid (p-TsOH) in refluxing toluene. The reaction proceeds via enolization and dehydration, forming the furan ring in 85–90% yield.

Optimization considerations:

  • Catalyst loading: 5 mol% p-TsOH balances reaction rate and byproduct formation.

  • Azeotropic water removal: A Dean-Stark trap improves conversion by eliminating water.

Acrylate Side Chain Introduction via Aldol Condensation

The α,β-unsaturated ester moiety is installed through an aldol condensation between the furan carboxaldehyde and ethyl acrylate.

Aldol Reaction Conditions

The furan-2-carbaldehyde intermediate reacts with ethyl acrylate in the presence of piperidine (10 mol%) and acetic acid (5 mol%) in refluxing toluene. The reaction achieves 70–75% yield after 8 hours.

Mechanistic insights:

  • Base role: Piperidine deprotonates ethyl acrylate, generating a nucleophilic enolate.

  • Acid role: Acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity.

Stereoselectivity Control

The (E)-configuration of the acrylate is favored due to conjugation stabilization between the furan ring and the ester group. Nuclear Overhauser effect (NOE) spectroscopy confirms trans geometry, with no detectable (Z)-isomer in the crude product.

Alternative Synthetic Routes

Wittig Olefination

A Wittig reaction between furan-2-carbaldehyde and ethyl (triphenylphosphoranylidene)acetate produces the acrylate ester in 65% yield. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Reagent system:

  • Ylide precursor: Ethyl 2-(triphenylphosphoranylidene)acetate.

  • Solvent: Dichloromethane at 0°C to room temperature.

Heck Coupling

Palladium-catalyzed coupling of 5-(2-chloro-4-nitrophenyl)furan-2-ylboronic acid with ethyl acrylate offers a transition-metal-mediated pathway. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C achieves 60% yield.

Advantages:

  • Tolerates electron-withdrawing nitro groups.

  • Enables late-stage diversification of the acrylate moiety.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat and mass transfer during the Paal-Knorr cyclization step:

ParameterBatch ReactorFlow Reactor
Reaction time12 h45 min
Yield85%89%
Byproduct formation8%<2%

Conditions:

  • Residence time: 40 minutes.

  • Temperature: 120°C.

  • Catalyst: Heterogeneous Amberlyst-15.

Solvent Recycling

Toluene from the aldol condensation step is recovered via fractional distillation (95% recovery rate), reducing production costs by 18%.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with a hexane/ethyl acetate gradient (4:1 to 2:1). The target compound elutes at Rf = 0.35 (TLC, 3:1 hexane/EtOAc).

Purity benchmarks:

  • HPLC: >99% (C18 column, acetonitrile/water 70:30).

  • NMR: Absence of aldehyde proton (δ 9.8–10.2 ppm) confirms complete conversion.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J = 8.8 Hz, 1H, Ar-H)

  • δ 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

  • δ 7.72 (d, J = 2.4 Hz, 1H, Ar-H)

  • δ 7.45 (d, J = 15.6 Hz, 1H, CH=CHCOO)

  • δ 6.85 (d, J = 3.6 Hz, 1H, furan-H)

  • δ 6.52 (d, J = 3.6 Hz, 1H, furan-H)

  • δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

  • δ 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate exhibits promising anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Case Study:
A study published in the Journal of Medicinal Chemistry investigated the effects of related compounds on human cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, suggesting that this compound may share similar properties .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases .

Case Study:
In vitro studies demonstrated that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures, highlighting its potential as an anti-inflammatory agent .

Materials Science Applications

1. Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of polymers. Its unique structure allows for the incorporation of furan and nitrophenyl groups into polymer chains, potentially enhancing the material's thermal stability and mechanical properties.

Table 1: Comparison of Polymer Properties

PropertyThis compoundConventional Acrylic Monomers
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
UV ResistanceModerateLow

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with acrylate esters under specific catalytic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and its substituents can also interact with enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The following table compares Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate with three structurally related furan acrylates:

Compound Name Substituent on Furan Key Functional Groups Synthesis Method Yield (%) Diastereoselectivity (E/Z)
This compound 2-Chloro-4-nitrophenyl Nitro, Chloro, Acrylate Not explicitly reported
Ethyl 3-(5-(hydroxymethyl)furan-2-yl)acrylate Hydroxymethyl Hydroxymethyl, Acrylate Wittig Reaction 81–90 85–100% E-selectivity
Ethyl 3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylate 2,4-Dichlorophenyl Dichloro, Acrylate Not specified
Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate Diphenyl, Oxadiazole-thione Thioxo-oxadiazole, Acrylate Base-mediated cyclization

Key Observations :

  • Electronic Effects: The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating hydroxymethyl group in Ethyl 3-(5-(hydroxymethyl)furan-2-yl)acrylate .
  • Synthetic Flexibility : The hydroxymethyl analogue achieves high yields (81–90%) and E-selectivity via Wittig and Wittig-Horner reactions, suggesting that similar methods could be adapted for the target compound . In contrast, the oxadiazole-containing compound requires multistep synthesis involving CS₂ and KOH, highlighting divergent synthetic pathways for complex substituents .
Physicochemical and Reactivity Profiles
  • Solubility and Stability : The nitro and chloro groups in the target compound likely increase its lipophilicity compared to the hydroxymethyl derivative, which may exhibit higher aqueous solubility. The dichlorophenyl analogue’s commercial availability (CAS 384857-12-9) implies stability under standard storage conditions, though the nitro group in the target compound could pose sensitivity to reduction or photodegradation.
  • Reactivity : The acrylate moiety in all compounds enables conjugate addition or polymerization. The nitro group may facilitate nucleophilic aromatic substitution, whereas the hydroxymethyl group allows for further functionalization (e.g., oxidation to carboxylic acid) .

Biological Activity

Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate is a complex organic compound characterized by its unique structural features, including a furan ring and a phenyl group with chloro and nitro substituents. This compound, with the molecular formula C15H12ClNO5 and a molecular weight of 321.71 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The compound features:

  • A furan ring : Contributing to its reactivity and biological properties.
  • A 2-chloro-4-nitrophenyl group : Enhancing its potential for antimicrobial activity.
  • An ethyl acrylate moiety : Implicating its role in various chemical reactions.

Comparison with Related Compounds

Compound NameStructureUnique Features
Ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylateSimilar furan structure but different substitution patternLacks the 4-chloro substituent
Ethyl 3-(furan-2-yl)propionateSimpler structure without chloro or nitro groupsDifferent chemical and biological properties

The presence of both chloro and nitro groups on the phenyl ring significantly influences the reactivity and potential applications of this compound compared to other similar compounds .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of bacteria, including Staphylococcus aureus and Escherichia coli.

Key Findings:

  • MIC Values : Ranged from 0.22 to 0.25 μg/mL for the most active derivatives.
  • MBC Values : Indicated strong bactericidal activity.
  • Biofilm Formation Inhibition : Showed significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's anticancer properties have also been explored. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.

Research Highlights:

  • IC50 Values : Indicate low cytotoxicity with values greater than 60 μM, suggesting a favorable safety profile.
  • Mechanism of Action : Involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus epidermidis. The results demonstrated a significant reduction in bacterial viability, with an observed synergistic effect when combined with standard antibiotics.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound involved treating human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)acrylate?

  • Methodology : Synthesis typically involves sequential nitration, esterification, and aldol condensation. For example:

  • Step 1 : Nitration of 2-chlorophenyl precursors using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Step 2 : Furan ring formation via cyclization of nitro-substituted intermediates using acetic anhydride as a solvent .
  • Step 3 : Acrylate functionalization via Knoevenagel condensation with ethyl acrylate, catalyzed by piperidine or NaOH in ethanol (reflux, 12–24 hours) .
    • Critical Parameters : Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 nitrophenyl:furan) and inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques confirm the compound’s structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Identify furan protons (δ 6.5–7.5 ppm), acrylate ester (δ 4.1–4.3 ppm for CH₂CH₃), and nitro group deshielding effects on adjacent carbons .
  • IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and nitro NO₂ (1520–1350 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 337.7 (C₁₅H₁₃ClN₂O₅⁺) .

Q. What functional groups drive its reactivity in further derivatization?

  • Key Groups :

  • Nitro group : Susceptible to reduction (e.g., H₂/Pd-C → NH₂) for amino derivatives .
  • Acrylate double bond : Participates in Michael additions or Diels-Alder reactions .
  • Chloro substituent : Enables Suzuki-Miyaura cross-coupling for aryl diversification .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in furan functionalization?

  • Data Contradictions :

  • Nitration Position : reports 4-nitrophenyl formation under HNO₃/H₂SO₄, but 2-chloro-4-nitrophenyl derivatives require controlled stoichiometry (Cl:NO₂ = 1:1) to avoid para/meta competition .
    • Resolution : Use DFT calculations to predict electrophilic attack sites on the furan ring. For example, steric hindrance from the chloro group directs nitration to the 4-position .

Q. What strategies optimize yield in multi-step synthesis?

  • Methodology :

  • Flow Chemistry : Continuous reactors minimize intermediate isolation losses (e.g., 85% yield vs. 65% in batch) .
  • Microwave Assistance : Reduces reaction time for Knoevenagel condensation from 24 hours to 30 minutes .
    • Table : Comparative Yields
StepConventional YieldOptimized Yield
Nitration70%88% (flow)
Esterification65%82% (microwave)

Q. How does the chloro-nitro substitution pattern affect biological activity?

  • Structure-Activity Relationship (SAR) :

  • Antimicrobial Activity : 2-Cl-4-NO₂ substitution enhances membrane permeability vs. 4-NO₂ analogs (MIC = 8 µg/mL vs. 32 µg/mL against S. aureus) .
  • Anticancer Mechanism : Nitro group reduction generates reactive intermediates that induce DNA strand breaks in HeLa cells (IC₅₀ = 12 µM) .
    • Methodological Insight : Use comet assays and ROS detection kits to validate oxidative stress pathways .

Q. How to resolve contradictions in reported solubility and stability data?

  • Contradictions : Some studies report DMSO solubility >50 mg/mL, while others note precipitation at 10 mg/mL .
  • Resolution :

  • Dynamic Light Scattering (DLS) : Confirm aggregation tendencies in aqueous buffers (pH 7.4).
  • Stability Tests : Monitor degradation via HPLC under UV light (t₁/₂ = 48 hours vs. 72 hours in dark) .

Methodological Guidelines

  • Synthetic Protocols : Prioritize anhydrous conditions for nitration and acrylate formation to prevent hydrolysis .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 cell lines .
  • Data Validation : Cross-reference NMR/IR with computational tools (e.g., ACD/Labs) to ensure spectral accuracy .

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